molecular formula C28H32ClN3O3 B2505088 4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide CAS No. 866346-17-0

4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide

Katalognummer: B2505088
CAS-Nummer: 866346-17-0
Molekulargewicht: 494.03
InChI-Schlüssel: LYSFMSAWOMXXSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinazoline dione derivative featuring a 3-chlorobenzyl substitution at the N1 position and a cyclohexanecarboxamide moiety linked to a cyclopentyl group. Its molecular formula is C₂₉H₃₁ClN₄O₃, with a molecular weight of 519.04 g/mol. The cyclohexanecarboxamide-cyclopentyl chain likely modulates solubility and pharmacokinetic properties, such as metabolic stability and membrane permeability .

Eigenschaften

IUPAC Name

4-[[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopentylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32ClN3O3/c29-22-7-5-6-20(16-22)18-31-25-11-4-3-10-24(25)27(34)32(28(31)35)17-19-12-14-21(15-13-19)26(33)30-23-8-1-2-9-23/h3-7,10-11,16,19,21,23H,1-2,8-9,12-15,17-18H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSFMSAWOMXXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide is a novel synthetic derivative with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The molecular formula for this compound is C24H27ClN4O3C_{24}H_{27}ClN_{4}O_{3}. It features a quinazoline core, which is known for its diverse biological activities, including anticancer and anti-inflammatory effects.

Research indicates that the compound exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The median inhibitory concentration (IC50) values for these cell lines are reported to be around 5.36 µg/mL and 3.21 µg/mL respectively .
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to an increase in the Bax/Bcl-2 ratio and caspase activation, indicating that it promotes apoptotic pathways in cancer cells . This suggests a mechanism where the compound triggers programmed cell death, thereby inhibiting tumor growth.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase in treated cancer cells, further contributing to its antiproliferative effects .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

Cell Line IC50 (µg/mL) Mechanism
MCF-75.36Apoptosis induction
HepG23.21Cell cycle arrest

These results indicate that the compound is particularly effective against liver cancer cells compared to breast cancer cells.

In Vivo Studies

In vivo studies using tumor-bearing mice models have further validated the efficacy of the compound. It was observed that treatment with the compound resulted in significant tumor reduction and decreased expression of proliferation markers such as Ki67 .

Case Studies

Recent case studies have highlighted the potential of this compound as a lead candidate for developing new anticancer therapies:

  • Case Study 1 : A study on xenografted mice showed that administration of the compound led to a marked decrease in tumor size compared to control groups treated with standard chemotherapy agents .
  • Case Study 2 : Another investigation into its pharmacokinetic properties revealed favorable absorption and distribution characteristics, suggesting that it could be effectively utilized in clinical settings .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Key Features Potential Implications
Target Compound Quinazoline dione - 3-Chlorobenzyl
- Cyclohexanecarboxamide-cyclopentyl
Balanced lipophilicity and solubility; chlorobenzyl enhances binding affinity. Optimized for target interaction and metabolic stability.
N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide Quinazoline dione - 3-Nitrobenzyl
- Cyclohexanecarboxamide-cyclopentyl
Nitro group introduces strong electron-withdrawing effects. May increase oxidative stress or alter electronic interactions with targets.
4-((1-(4-Methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide Thieno[3,2-d]pyrimidine dione - 4-Methylbenzyl
- Pentyl-carboxamide
Thienopyrimidine core enhances π-stacking; pentyl chain increases lipophilicity. Improved metabolic stability but reduced aqueous solubility.
3-[2-(4-Chlorophenyl)ethyl]-1-[(4-methylphenyl)methyl]-2,4(1H,3H)-quinazolinedione Quinazoline dione - 4-Chlorophenethyl
- 4-Methylbenzyl
Phenethyl group extends hydrophobic interactions. May exhibit stronger binding to hydrophobic binding pockets but lower selectivity.
N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride Cyclohexane diamine - 4-Chlorobenzyl
- Hydrochloride salt
Simplified structure lacking quinazoline dione. Likely distinct mechanism of action; potential precursor for quinazoline-based compounds.

Key Findings from Structural Comparisons

The absence of the quinazoline core (e.g., in ) shifts the compound’s pharmacological profile entirely, emphasizing the importance of this heterocycle in target binding.

Substituent Effects :

  • Electron-Withdrawing Groups : The 3-nitrobenzyl analog () may exhibit stronger hydrogen-bonding interactions with targets but could introduce reactivity concerns (e.g., nitro reduction in vivo).
  • Alkyl Chain Variations : The pentyl group in increases lipophilicity compared to the cyclopentyl group in the target compound, which may enhance membrane permeability but reduce water solubility.

Pharmacokinetic Considerations :

  • Cyclopentyl and cyclohexane moieties (present in the target compound and ) balance steric hindrance and solubility, whereas bulkier groups (e.g., pentyl in ) may prolong half-life but complicate formulation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.